Norpropoxyphene

Vue d'ensemble

Description

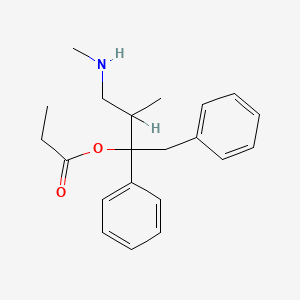

Norpropoxyphene is a stilbenoid.

Activité Biologique

Norpropoxyphene is a significant metabolite of the opioid analgesic dextropropoxyphene, which has been associated with various biological activities, particularly in the context of cardiotoxicity and metabolic interactions. This article delves into the biological activity of this compound, highlighting its pharmacological effects, toxicological implications, and relevant case studies.

Overview

This compound is primarily recognized for its role as a metabolite of dextropropoxyphene, exhibiting weaker analgesic properties compared to its parent compound. However, it is notably more potent in terms of pro-convulsant activity and as a blocker of sodium and potassium channels, particularly in cardiac tissues. These properties contribute to significant clinical concerns regarding its safety profile, especially during overdose situations.

Pharmacological Properties

1. Ion Channel Modulation:

this compound has been shown to block sodium (Na) and potassium (K) channels, which can lead to prolonged intracardiac conduction times. This effect can precipitate severe cardiac complications, including heart failure, particularly after minor overdoses .

2. HERG Channel Interaction:

Research indicates that this compound interacts with HERG channels (human ether-a-go-go-related gene), which encode the rapidly activating delayed rectifier K current (I). At low concentrations, this compound facilitates HERG currents, while at higher concentrations, it blocks these currents, demonstrating a dual effect that could contribute to its cardiotoxicity .

Toxicological Implications

1. Cardiotoxicity:

this compound's accumulation in cardiac tissue has been linked to naloxone-insensitive cardiotoxicity. Toxic blood concentrations ranging from 3 to 180 µmol/L have been documented, emphasizing the need for caution in patients with impaired renal or hepatic function where drug accumulation is more likely .

2. Risk of Overdose:

The metabolite's long half-life (up to 36 hours) increases the risk of accumulation and subsequent toxicity in chronic users. This risk is exacerbated in populations such as the elderly or those with compromised organ function . Notably, dextropropoxyphene was withdrawn from several markets due to its association with fatal overdoses attributed to this compound .

Case Study 1: Cardiac Arrest Associated with this compound

A retrospective cohort study examined cases of out-of-hospital deaths related to propoxyphene use. The findings indicated an increased risk of medication toxicity deaths among propoxyphene users compared to non-users and users of other opioids like hydrocodone .

Case Study 2: Autopsy Findings

A study analyzing post-mortem specimens highlighted the presence of this compound in cases of suspected overdose. The quantitative analysis demonstrated significant levels of this compound alongside propoxyphene and methadone, reinforcing its role in fatal outcomes .

Data Tables

| Pharmacokinetic Parameter | This compound | Dextropropoxyphene |

|---|---|---|

| Half-Life | Up to 36 hours | 6-12 hours |

| Toxic Blood Concentration | 3-180 µmol/L | Varies |

| Ion Channel Effects | Na and K block | Mu-opioid receptor agonism |

| Study Findings | Outcome |

|---|---|

| Retrospective Cohort Study | Increased risk of medication toxicity deaths |

| Autopsy Analysis | High levels of this compound detected |

Applications De Recherche Scientifique

Introduction to Norpropoxyphene

This compound is a significant metabolite of the opioid analgesic dextropropoxyphene, which has been widely used for pain management. While this compound exhibits weaker analgesic properties than its parent compound, it is notable for its toxicological implications and pharmacological activities. This article explores the various applications of this compound, particularly in scientific research, toxicology, and pharmacology.

Opioid Activity and Toxicity

This compound has been studied for its opioid activity, particularly in animal models. Research indicates that it exhibits some opioid effects, as demonstrated in tests such as the rat tail heat and guinea-pig ileum assays . However, it also presents significant cardiotoxic risks, especially at elevated concentrations. Toxic blood levels ranging from 3 to 180 μmol/L have been associated with naloxone-insensitive cardiotoxicity, highlighting the need for caution in its clinical use .

Cardiac Effects

This compound is recognized for its interaction with cardiac ion channels, particularly HERG channels, which are crucial for cardiac repolarization. Studies using the two-microelectrode voltage clamp technique have shown that this compound can block these channels, leading to prolonged intracardiac conduction times and potential heart failure following overdose . This property has raised concerns about the safety of dextropropoxyphene and its metabolite in patients with pre-existing cardiac conditions.

Local Anesthetic Properties

Interestingly, this compound has been noted for its local anesthetic effects comparable to standard local anesthetics. It has been shown to depress axonal conduction in isolated peripheral nerves, suggesting potential applications in pain management beyond its opioid activity . This dual action could provide therapeutic avenues in treating pain while minimizing some opioid-related side effects.

Detection and Quantification

This compound's presence in biological samples is critical for understanding its pharmacokinetics and toxicology. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to detect this compound levels in plasma and other tissues . These methods are essential for monitoring drug levels in clinical settings and forensic investigations.

Metabolism Studies

Research on the metabolism of dextropropoxyphene into this compound has provided insights into drug interactions and individual variability in drug response. Studies indicate that the ratio of propoxyphene to this compound can vary significantly between individuals, particularly those with liver dysfunction . Understanding these metabolic pathways can inform safer prescribing practices.

Case Study 1: Cardiotoxicity Assessment

A study investigated the cardiotoxic effects of this compound by analyzing its impact on HERG channels expressed in Xenopus oocytes. The findings revealed that this compound not only blocks sodium channels but also affects potassium currents, contributing to arrhythmogenic potential . This study underscores the importance of monitoring cardiac function in patients receiving dextropropoxyphene.

Case Study 2: Analgesic Efficacy vs. Toxicity

In a comparative analysis of propoxyphene and this compound's analgesic efficacy, researchers found that while both compounds exhibit pain-relieving properties, this compound's toxicity profile necessitates careful consideration when used clinically. The balance between analgesia and safety remains a critical focus for future research .

Propriétés

IUPAC Name |

[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKACRWYHQXOSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10273960 | |

| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-94-1, 66796-40-5 | |

| Record name | Norpropoxyphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norpropoxyphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066796405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norpropoxyphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.